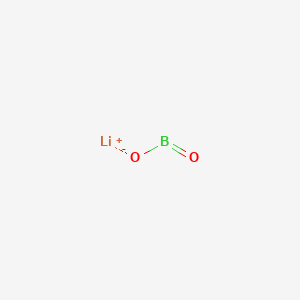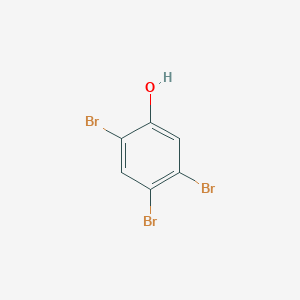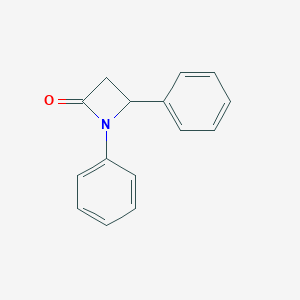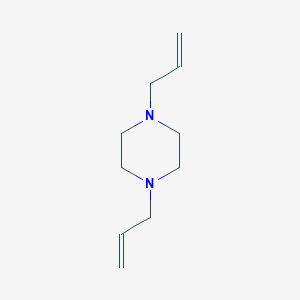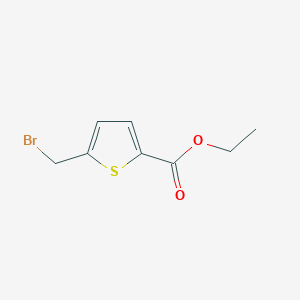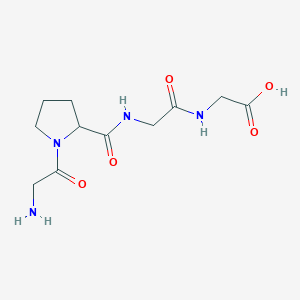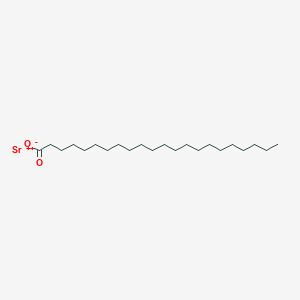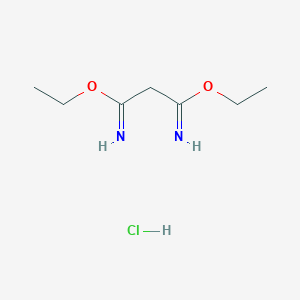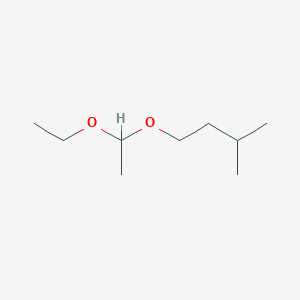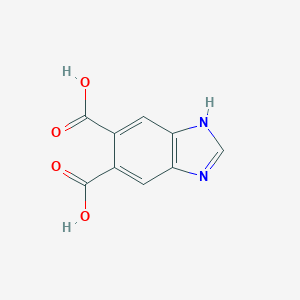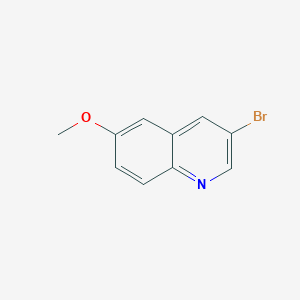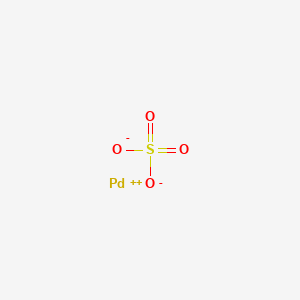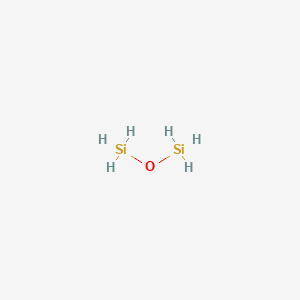
Disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, also known as hexamethyldisiloxane, is a colorless and odorless liquid that is widely used in various scientific research applications. It is a type of organosilicon compound that contains a Si-O-Si backbone, which gives it unique properties that make it useful in many fields of study.
Wissenschaftliche Forschungsanwendungen
1. Chemoprevention in Cancer Research
Disiloxanes like ALIS-409 and ALIS-421 have been studied for their potential in cancer chemoprevention. Specifically, their effects on cancer promotion and the interaction between tumor and normal cells have been explored. In vitro studies have shown that these compounds can inhibit Epstein-Barr virus immediate-early antigen expression and tumor promotion to some extent, suggesting a role in anti-stromal therapy development (Tokuda et al., 2013).
2. Lithium-Ion Battery Technology
Functionalized disiloxanes, particularly those with oligo(ethylene glycol) chains, have been synthesized and examined as non-aqueous electrolyte solvents in lithium-ion cells. These compounds show high conductivity and thermal stability, indicating their potential for improving lithium-ion battery performance (Zhang et al., 2010).
3. Advanced Electrolytes with Thermal and Electrochemical Stability
Disiloxanes functionalized with terminal nitrile groups, when used with LiTFSI as lithium salt, have shown promise as lithium-ion battery electrolytes. They offer high thermal and electrochemical stability, making them suitable for applications requiring durable and efficient energy storage solutions (Pohl et al., 2015).
4. Weak Interactions and Cooperativity Effects in Chemistry
Research into the behavior of disiloxane towards various Lewis acids and bases has provided insights into a range of non-covalent interactions. This study is significant for understanding the cooperative effects in chemical reactions and the potential for developing new materials and chemical processes (Martín-Fernández et al., 2018).
5. Disiloxane Synthesis and Its Application in Material Science
Research on disiloxane synthesis, particularly using gold and platinum on carbon in water or heavy water, offers a new approach to constructing disiloxanes. This method has implications for the development of functional materials and could influence various fields such as material science and catalysis (Sawama et al., 2016).
Eigenschaften
CAS-Nummer |
13597-73-4 |
|---|---|
Produktname |
Disiloxane |
Molekularformel |
H6OSi2 |
Molekulargewicht |
78.22 g/mol |
IUPAC-Name |
silyloxysilane |
InChI |
InChI=1S/H6OSi2/c2-1-3/h2-3H3 |
InChI-Schlüssel |
KPUWHANPEXNPJT-UHFFFAOYSA-N |
SMILES |
O([SiH3])[SiH3] |
Kanonische SMILES |
O([SiH3])[SiH3] |
Synonyme |
disiloxane oxybis(silane) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
